2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multiple steps. One common method includes the formation of the triazolopyridazine core followed by the introduction of the benzamide moiety. The key steps often involve:
Cyclization Reactions: Formation of the triazolopyridazine core through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Amidation Reactions: Introduction of the benzamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar core structure and have comparable biological activities.
Pyrazolopyrimidines: Another class of compounds with similar pharmacological properties.
Uniqueness
2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research.
Properties
IUPAC Name |
2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-6-2-3-7-19(16)24(31)26-18-11-9-17(10-12-18)20-13-14-22-27-28-23(30(22)29-20)21-8-4-5-15-25-21/h2-15H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDKXVMNPRJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.